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Executive Summary

CC-122, also known as Avadomide, is a novel, orally bioavailable small molecule that functions
as a pleiotropic pathway modifier. It is a next-generation cereblon E3 ligase modulating agent
(CELMoD) with potent anti-proliferative, anti-angiogenic, and immunomodulatory activities. By
binding to the cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN
(CRL4CRBN) E3 ubiquitin ligase complex, CC-122 induces the ubiquitination and subsequent
proteasomal degradation of the lymphoid transcription factors Aiolos (IKZF3) and lkaros
(IKZF1).[1][2][3114][5][6]1[71[8][9] This targeted degradation leads to a cascade of downstream
effects, including direct anti-tumor activity in hematological malignancies and enhanced T-cell-
mediated immune responses. This document provides a comprehensive technical overview of
the mechanism of action, key experimental data, and relevant protocols related to CC-122.

Mechanism of Action: A Pleiotropic Cascade

CC-122's primary mechanism of action is the modulation of the CRL4CRBN E3 ubiquitin ligase
complex.[5] Its glutarimide moiety allows it to bind to a specific pocket in the CRBN protein.[10]
This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment,

ubiquitination, and subsequent proteasomal degradation of Aiolos and Ikaros.[1][2][3][4][5][6][7]

[8][°]
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The degradation of these two key transcription factors results in two major downstream
consequences:

e Cell-Autonomous Anti-Tumor Effects: In malignant B-cells, such as those in Diffuse Large B-
cell Lymphoma (DLBCL), the degradation of Aiolos and Ikaros leads to the de-repression of
interferon (IFN)-stimulated genes (ISGs), including IRF7 and DDX58.[1][2][10] This mimics
an interferon response, ultimately leading to apoptosis of the cancer cells.[1][2][4][10]
Notably, this anti-proliferative effect is observed in both Activated B-cell (ABC) and Germinal
Center B-cell (GCB) subtypes of DLBCL.[1][2]

e Immunomodulatory Effects: Aiolos and Ikaros are known repressors of Interleukin-2 (IL-2)
expression in T-cells.[10] Their degradation by CC-122 leads to increased IL-2 production, T-
cell co-stimulation, and proliferation, thereby enhancing the anti-tumor immune response.[1]
[10][11]

The following diagram illustrates the core mechanism of action of CC-122.
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CC-122 Mechanism of Action
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Figure 1: Core mechanism of CC-122 action.

Quantitative Data Summary
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The following tables summarize the key quantitative findings from preclinical and clinical
studies of CC-122.

Table 1: Preclinical Anti-Proliferative and Degradation

\ctivi

Cell Line . Lenalidomi
Cell Line(s) Parameter CC-122 Reference
Type de
TMDS,
) IC50 Range
DLBCL (ABC) U2932, Riva, 8 NM -6 uM [1]
(5 days)
OCI-LY10
Karpas 422,
DLBCL IC50 Range 1uM->10
WSU-DLCL2, [1]
(GCB) (5 days) ny
etc.
7138, Proliferation 31-49% (2 of
Mantle Cell o 37-81% (4 of _
Granta-519, Inhibition ) 6 lines at
Lymphoma 6 lines)
etc. (1.25um) 10uMm)
Multiple _ _
H929 (Len- Proliferation
Myeloma N 43 nM [12]
sensitive) IC50
(H929)
) Patient Mean
Primary CLL ) i
Cell Samples Proliferation 1.2 uyM 5.7 uM [8]
ells
(n=10) IC50
Primary CLL Patient Aiolos
, 97-100% 72-100% [8][13]
Cells Samples Degradation
Primary CLL Patient Ikaros
_ 55-100% 0-100% [8][13]
Cells Samples Degradation

Table 2: Clinical Efficacy of CC-122 in Hematological
Malignancies
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Hodgkin Advanced,
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Table 3: Clinical Safety and Tolerability (Monotherapy
and Combination)

© 2025 BenchChem. All rights reserved. 5/13 Tech Support


https://pubmed.ncbi.nlm.nih.gov/30201761/
https://ashpublications.org/blood/article/124/21/3500/97494/CC-122-Degrades-the-Lymphoid-Transcription-Factor
https://ashpublications.org/blood/article/124/21/3500/97494/CC-122-Degrades-the-Lymphoid-Transcription-Factor
https://ashpublications.org/blood/article/130/Supplement%201/1551/79803/CC-122-DLBCL-001-Phase-Ib-Study-of-CC-122-Plus
https://www.researchgate.net/publication/341638088_Phase_III_study_of_avadomide_CC-122_in_combination_with_R-CHOP_for_newly_diagnosed_DLBCL
https://pmc.ncbi.nlm.nih.gov/articles/PMC9175947/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Study/Regimen

Population

Most Common
Grade =3 Adverse
Events (AEs)

Reference

Monotherapy (Phase
1)

Advanced

Malignancies

Neutropenia,

Pneumonia

Monotherapy (Phase

Ib Expansion)

R/R NHL & MM

Neutropenia (52%),
Anemia (26%), Febrile
Neutropenia (13%), [5][18]
Thrombocytopenia

(7%)

+ Rituximab (Phase
Ib)

R/R DLBCL

Neutropenia (42%),
Increased Lipase
(12%), Febrile
Neutropenia (8%),
Abdominal Pain (8%),
Fatigue (8%)

[15]
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Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Proliferation Assay (3H-Thymidine Incorporation)

This protocol is based on the methodology used to assess the anti-proliferative effects of CC-
122 on DLBCL cell lines.[1][2]

o Cell Seeding: Plate DLBCL cells in 96-well plates at an appropriate density.
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o Compound Treatment: Treat cells with a serial dilution of CC-122 (e.g., 0.01 nM to 10,000
nM) or DMSO as a vehicle control.

 Incubation: Incubate the plates for 5 days at 37°C in a humidified 5% CO2 incubator.
» Radiolabeling: Add 3H-thymidine to each well and incubate for an additional 18 hours.
e Harvesting: Harvest the cells onto filter mats.

» Scintillation Counting: Measure the incorporation of 3H-thymidine using a scintillation
counter.

o Data Analysis: Calculate the 50% inhibitory concentration (IC50) values by plotting the
percentage of proliferation inhibition against the log of the compound concentration.

Apoptosis Assay (Annexin V/To-Pro-3 Flow Cytometry)

This protocol is used to quantify apoptosis in DLBCL cell lines following CC-122 treatment.[1][2]

o Cell Treatment: Treat DLBCL cell lines with various concentrations of CC-122 (e.g., 0.1 uM to
10 uM) or DMSO for 7 days.

o Cell Harvesting: Collect the cells by centrifugation.

» Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated
Annexin V and To-Pro-3 iodide (a cell viability dye).

o Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells
are considered apoptotic, and To-Pro-3-positive cells are considered non-viable.

o Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Cereblon Binding Assay

This protocol describes a competitive binding assay to confirm the interaction of CC-122 with
CRBN.[10][19]
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e Assay Principle: This is a competitive displacement assay. A fluorescently labeled
thalidomide analog is used as a tracer that binds to CRBN. Unlabeled ligands (like CC-122)
will compete for this binding, resulting in a decrease in fluorescence polarization.

o Reagents: Purified recombinant CRBN, fluorescently labeled thalidomide tracer, assay
buffer.

e Procedure:

o In a microtiter plate, incubate a fixed concentration of recombinant CRBN with the
fluorescent tracer.

o Add serial dilutions of CC-122 or a control compound.
o Incubate to allow the binding to reach equilibrium.
o Detection: Measure the fluorescence polarization using a suitable plate reader.

o Analysis: A decrease in polarization signal indicates displacement of the tracer and binding
of the test compound to CRBN.

The following diagram outlines a general workflow for a CRBN binding assay.
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Cereblon Binding Assay Workflow
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Figure 2: Workflow for a CRBN binding assay.

IL-2 Secretion Assay (ELISA)

This protocol is for measuring the immunomodulatory effect of CC-122 on T-cells.[1]
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o T-Cell Isolation: Isolate primary T-cells from healthy human donors.

o Pre-treatment: Pre-treat the T-cells with various concentrations of CC-122 (e.g., 0.001 uM to
10 pM) or DMSO for 1 hour.

o Stimulation: Stimulate the T-cells with an anti-CD3 antibody to induce activation.
e Incubation: Culture the cells for 48 hours.
o Supernatant Collection: Harvest the cell culture supernatants.

o ELISA: Measure the concentration of IL-2 in the supernatants using a standard IL-2 Enzyme-
Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

» Data Analysis: Plot the IL-2 concentration against the CC-122 concentration.

Signaling Pathways and Logical Relationships

CC-122's pleiotropic effects are mediated through the modulation of complex signaling
networks. The degradation of Aiolos and Ikaros is the central event that triggers these
downstream pathways.

Interferon Signaling Pathway in DLBCL

In DLBCL cells, Aiolos and Ikaros act as transcriptional repressors of ISGs. By promoting their
degradation, CC-122 effectively "switches on" the interferon signaling pathway, leading to a
cell-autonomous anti-tumor effect.
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CC-122 and Interferon Pathway in DLBCL
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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